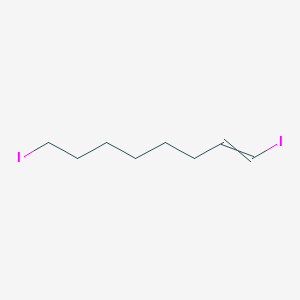
1,8-Diiodooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diiodooct-1-ene is an organic compound with the molecular formula C8H14I2 It is a diiodoalkene, meaning it contains two iodine atoms attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Diiodooct-1-ene can be synthesized through the iodination of oct-1-ene. The reaction typically involves the addition of iodine (I2) to oct-1-ene in the presence of a catalyst or under specific conditions to ensure the selective formation of the diiodo compound. The reaction can be carried out in a solvent such as dichloromethane or chloroform, and the temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where oct-1-ene is reacted with iodine in the presence of a stabilizer to prevent the formation of unwanted by-products. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Diiodooct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as thiolates, phosphites, or enolates.
Oxidation Reactions: The double bond in the octene backbone can be oxidized to form epoxides or diols.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate or potassium phosphite in solvents like dimethyl sulfoxide (DMSO) or liquid ammonia.
Oxidation: Reagents like meta-chloroperoxybenzoic acid (MCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of thioethers, phosphonates, or substituted alkenes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of oct-1-ene or other hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,8-Diiodooct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Wirkmechanismus
The mechanism of action of 1,8-diiodooct-1-ene in chemical reactions involves the reactivity of the iodine atoms and the double bond. The iodine atoms can participate in nucleophilic substitution reactions, while the double bond can undergo addition or oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1,8-Diiodooct-1-ene can be compared with other diiodoalkenes and diiodoalkanes:
1,8-Diiodooctane: Similar structure but lacks the double bond, making it less reactive in certain types of reactions.
1,8-Diiodonaphthalene: Contains an aromatic ring, leading to different reactivity and applications.
1,1-Diiodoethane: A smaller molecule with different physical and chemical properties.
The uniqueness of this compound lies in its combination of a double bond and two iodine atoms, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
158664-40-5 |
|---|---|
Molekularformel |
C8H14I2 |
Molekulargewicht |
364.01 g/mol |
IUPAC-Name |
1,8-diiodooct-1-ene |
InChI |
InChI=1S/C8H14I2/c9-7-5-3-1-2-4-6-8-10/h5,7H,1-4,6,8H2 |
InChI-Schlüssel |
AALGVJVJFYRXNI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCI)CCC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


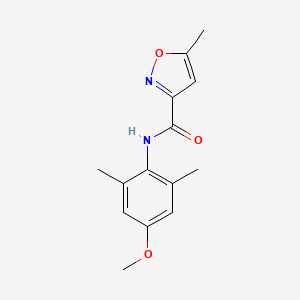
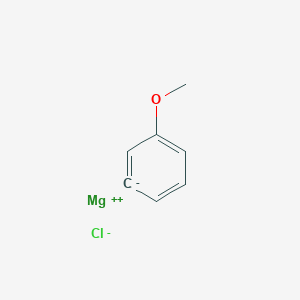
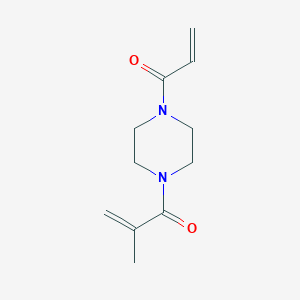
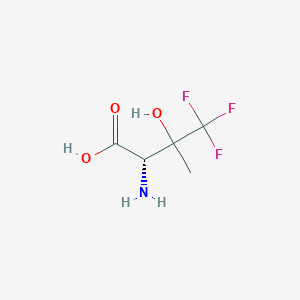

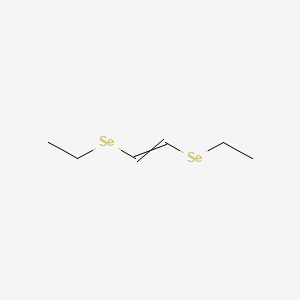

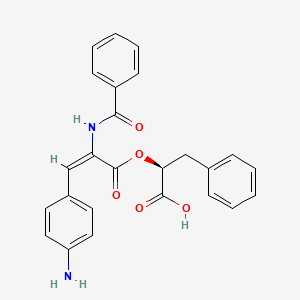
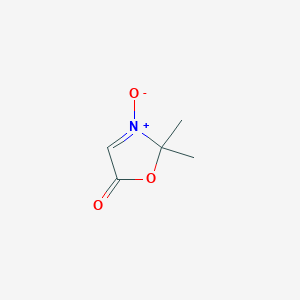

![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)

